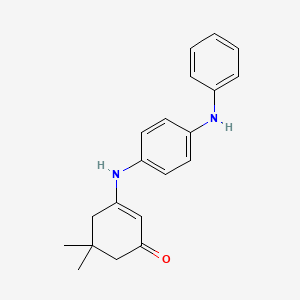

5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

Description

5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one is a cyclohexenone derivative featuring a bis-phenylamino substituent at the 3-position of the cyclohexenone ring. This compound is synthesized via a multicomponent reaction involving aromatic aldehydes, malononitrile, and β-ketoesters, catalyzed by hybrid nanoparticles (MCF@SiO₂-Pr-ABT@ZnCl₂) under reflux conditions . Its structure combines a rigid cyclohexenone core with aromatic amino groups, making it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

3-(4-anilinoanilino)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-20(2)13-18(12-19(23)14-20)22-17-10-8-16(9-11-17)21-15-6-4-3-5-7-15/h3-12,21-22H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDVZCSPFJQAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one, often referred to as a phenylamino derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to various pharmacological effects. Below, we explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity.

- Molecular Formula : C20H22N2O

- Molecular Weight : 306.409 g/mol

- CAS Number : 24706-49-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, in vitro tests demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported at approximately 25.9 μM for MRSA strains. The compound exhibited bactericidal properties as indicated by the minimum bactericidal concentration (MBC) values being equal to the MIC values .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Methicillin-resistant S. aureus | 25.9 | 25.9 |

| Enterococcus faecalis (VRE) | No activity | No activity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In a study focusing on lipopolysaccharide-induced inflammation, it was found that certain derivatives of this compound significantly attenuated NF-kB activation, a key transcription factor involved in inflammatory responses. The observed effects suggest that modifications in the molecular structure can enhance anti-inflammatory activity .

Cytotoxicity and Cell Viability

Cytotoxicity assays indicated that this compound exhibited low cytotoxic effects on various cell lines at concentrations up to 20 μM. The half-maximal inhibitory concentration (IC50) was determined to be greater than 20 μM for most derivatives tested, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Data

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 5,5-Dimethyl Derivative | >20 | Low cytotoxicity |

| Phenylamino Analog | <10 | Moderate cytotoxicity |

Case Studies and Research Findings

- Study on Antistaphylococcal Activity : In a comprehensive evaluation of various phenylamino derivatives, this compound was identified as having potent antistaphylococcal activity against clinical isolates of MRSA. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides, the compound demonstrated a significant ability to inhibit NF-kB activation compared to standard anti-inflammatory agents. This suggests its potential use in treating inflammatory diseases .

- Cell Viability Studies : A series of cell viability assays confirmed that while some derivatives showed promising anti-inflammatory effects, they maintained low cytotoxicity levels across different cell lines, supporting their development as safer therapeutic options .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound’s analogs differ primarily in the substituents on the amino group at the 3-position of the cyclohexenone ring. Key examples include:

Key Observations :

- Electron-Donating Groups (e.g., methyl in ): Enhance solubility in nonpolar solvents and may increase metabolic stability in biological systems.

- Electron-Withdrawing Groups (e.g., bromine in , trifluoromethoxy in ): Alter reactivity in cross-coupling reactions and improve binding affinity in enzyme inhibition studies.

- Heterocyclic Substituents (e.g., pyrazole in ): Introduce hydrogen-bonding capabilities, critical for targeting specific protein pockets in therapeutic agents.

Physicochemical Properties

- Solubility : The trifluoromethoxy and iodo substituents in reduce aqueous solubility due to increased hydrophobicity.

- Thermal Stability: Dimeric structures () exhibit higher melting points (~200–250°C inferred) compared to monomeric analogs (~150–180°C).

- Crystallinity : Derivatives like (E)-3-Hydroxy-5,5-dimethyl-2-(3-phenylprop-2-en-1-yl)cyclohex-2-en-1-one () form stable crystals due to extended π-conjugation, whereas bulky substituents (e.g., in ) may disrupt packing .

Patent and Industrial Relevance

- Oxazolidinone Derivatives (): Structurally complex analogs (e.g., EP 2 697 207 B1) highlight the cyclohexenone core’s utility in drug design, particularly for kinase inhibitors .

- Scale-Up Challenges : The iodo derivative () may face synthesis hurdles due to halogen handling, whereas methyl-substituted analogs () are more industrially feasible.

Q & A

Q. What are the established synthetic routes for 5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via solvent-free methods using sodium bisulfate as a catalyst, which minimizes environmental impact and improves atom economy. Key parameters include:

- Catalyst reusability : Sodium bisulfate can be reused for multiple cycles without significant loss of activity .

- Mole ratios : Optimal stoichiometry (e.g., 1:1:1 for ketone, amine, and aldehyde in Mannich-type reactions) ensures high yields .

- Characterization : IR and NMR (¹H/¹³C) are critical for confirming the cyclohexenone core and substituent positions. For example, IR peaks at ~1650 cm⁻¹ indicate the C=O stretch, while NMR signals between δ 5.5–6.5 ppm confirm enone protons .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy : IR identifies functional groups (e.g., C=O, N-H). ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and cyclohexenone protons (δ 2.0–3.0 ppm for methyl groups). ¹³C NMR confirms carbonyl carbons (δ ~200 ppm) and quaternary carbons .

- Crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for refining crystal structures. High-resolution data collection (e.g., Cu-Kα radiation) and twin refinement (via SHELXL) may be required for challenging crystals .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity and binding mechanisms of this compound?

Methodological Answer:

- Molecular docking : Tools like AutoDock or Schrödinger Suite evaluate interactions with bacterial proteins (e.g., 1JIJ, 1UAG). Binding scores (e.g., -6.7 to -8.4 kJ/mol) and H-bond/hydrophobic interactions are analyzed to prioritize compounds .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .

Q. How can discrepancies in reported synthetic yields or reaction conditions be systematically addressed?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, sodium bisulfate (10–20 mol%) vs. other acids (e.g., HCl) under solvent-free vs. solvent conditions .

- Analytical validation : Compare purity via HPLC (e.g., C18 column, acetonitrile/water gradient) and quantify byproducts (e.g., unreacted aniline derivatives) .

Q. What challenges arise in determining the crystal structure of this compound, and how are they mitigated?

Methodological Answer:

Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound?

Methodological Answer:

- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic studies : SDS-PAGE/Western blotting detects cell wall synthesis inhibition (e.g., PBP2a expression in MRSA) .

Q. What are the key considerations for optimizing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Use HPLC to monitor degradation at 40°C/75% RH over 4 weeks. Phosphate buffers (pH 3–9) identify hydrolysis-sensitive regions (e.g., enone or aryl amine groups) .

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (>150°C suggests thermal stability for storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.